Cas no 127488-94-2 (2-(2-chloroethenyl)oxirane)
2-(2-chloroethenyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chloroethenyl)oxirane
- EN300-19667825
- 127488-94-2
- SCHEMBL11566477
-
- Inchi: 1S/C4H5ClO/c5-2-1-4-3-6-4/h1-2,4H,3H2/b2-1+
- InChI Key: DBCILFBCLWASPY-OWOJBTEDSA-N
- SMILES: Cl/C=C/C1CO1
Computed Properties
- Exact Mass: 104.0028925g/mol
- Monoisotopic Mass: 104.0028925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 69.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 12.5Ų
2-(2-chloroethenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19667825-1g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-5g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-10g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-0.05g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-0.1g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-0.25g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-0.5g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-1.0g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 1g |
$986.0 | 2023-05-25 | ||
| Enamine | EN300-19667825-2.5g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-19667825-5.0g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 5g |
$2858.0 | 2023-05-25 |
2-(2-chloroethenyl)oxirane Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-(2-chloroethenyl)oxirane
Professional Introduction to Compound with CAS No. 127488-94-2 and Product Name: 2-(2-chloroethenyl)oxirane
2-(2-chloroethenyl)oxirane, identified by its Chemical Abstracts Service (CAS) number 127488-94-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This cyclic ether, also known as an epoxide, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development. The compound's structure, featuring a chloroethenyl substituent attached to an oxirane ring, makes it a valuable intermediate in the synthesis of various bioactive molecules.
The oxirane ring, commonly referred to as an epoxide, is a three-membered cyclic ether that is highly reactive due to the strained bond angles and the presence of a polar C-O bond. This reactivity allows 2-(2-chloroethenyl)oxirane to participate in a wide range of chemical transformations, including nucleophilic ring opening, which is a cornerstone reaction in organic synthesis. These properties make it particularly useful in the construction of complex molecular architectures, which are often required in the development of new pharmaceuticals.
In recent years, there has been growing interest in the use of epoxides as building blocks in medicinal chemistry. The ability to selectively introduce functional groups at specific positions on the epoxide ring allows for the creation of highly customized molecules with tailored biological activities. For instance, studies have demonstrated that derivatives of 2-(2-chloroethenyl)oxirane can be used to synthesize novel compounds with potential applications in anti-cancer and anti-inflammatory therapies. These derivatives often exhibit enhanced binding affinity to biological targets, making them promising candidates for further development.
The chloroethenyl substituent in 2-(2-chloroethenyl)oxirane plays a crucial role in determining its chemical behavior. The chlorine atom is an electronegative group that can influence the reactivity of the adjacent carbon atoms through electronic effects. This makes the compound particularly useful in cross-coupling reactions, where it can serve as a precursor for the introduction of various functional groups into more complex molecules. Such reactions are fundamental in modern synthetic organic chemistry and are widely employed in the pharmaceutical industry.
Recent advancements in green chemistry have also highlighted the importance of using epoxides like 127488-94-2 in sustainable synthetic routes. Researchers have been exploring methods to improve the efficiency and selectivity of reactions involving these compounds while minimizing waste and environmental impact. For example, catalytic systems based on transition metals have been developed to facilitate ring-opening reactions under milder conditions, thereby reducing energy consumption and improving yields.
The pharmaceutical industry has shown particular interest in oxirane-containing compounds due to their potential therapeutic applications. Epoxides are known to be versatile intermediates that can be transformed into a wide range of bioactive molecules. For instance, studies have shown that derivatives of 2-(2-chloroethenyl)oxirane can be used to synthesize inhibitors of enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies as potential treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area where 127488-94-2 has found utility is in materials science. Epoxides are widely used as monomers or crosslinking agents in polymer chemistry due to their ability to form stable networks with high thermal stability and mechanical strength. The reactivity of the chloroethenyl group allows for controlled polymerization processes, enabling the creation of polymers with specific properties tailored for various applications, such as coatings or adhesives.
In conclusion, 2-(2-chloroethenyl)oxirane (CAS No. 127488-94-2) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique structure and reactivity make it a valuable tool for synthetic chemists seeking to develop novel bioactive molecules or advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a key player in modern chemical innovation.
127488-94-2 (2-(2-chloroethenyl)oxirane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)